Isoengeletin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化学反応の分析

Isoengeletin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

It has shown promise in the treatment of psoriasis, hyperuricemia, and gout . Additionally, it has been investigated for its antioxidant, anti-inflammatory, and immunomodulatory properties . These properties make it a valuable compound for research in the fields of chemistry, biology, medicine, and industry .

作用機序

The mechanism of action of isoengeletin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. The specific molecular targets and pathways are still under investigation, but it is believed to influence pathways related to oxidative stress and inflammation .

類似化合物との比較

Isoengeletin is structurally similar to other flavonoids such as engeletin, aromadendrin 7-O-rhamnoside, and sinensin . These compounds share similar chemical structures but differ in their specific functional groups and substructures. This compound is unique due to its specific arrangement of hydroxyl groups and glycosidic linkages, which contribute to its distinct bioactivity and pharmacological properties .

List of Similar Compounds::- Engeletin

- Aromadendrin 7-O-rhamnoside

- Sinensin

- Phellamurin

- Taxifolin 3-O-beta-D-xylopyranoside

- Neoisoastilbin

- Astilbin

- Isoastilbin

- Neoastilbin

- (2S,3S)- (-)-Glucodistylin

- Taxifolin 3’-O-glucoside

- Taxifolin 7-O-rhamnoside

- Taxifolin 7-O-glucoside

- 7-Neohesperidosides

生物活性

Isoengeletin, a flavonoid compound derived from various plant sources, particularly from the genus Smilax, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Sources

This compound is categorized as a methoxyflavone and is structurally related to other flavonoids. The compound is primarily extracted from Smilax glabra, which has been traditionally used in herbal medicine. The molecular formula for this compound is C₁₅H₁₄O₅, and it is known for its antioxidant and anti-inflammatory properties.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which contribute to its ability to scavenge free radicals. Studies indicate that it effectively reduces oxidative stress by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes .

- Anti-Inflammatory Effects : Research has shown that this compound can suppress pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in various cell models. This suggests its potential utility in treating inflammatory diseases .

- Anticancer Properties : this compound exhibits cytotoxic effects against several cancer cell lines. It has been reported to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, showing effectiveness against certain bacterial and fungal strains, which could be beneficial in developing natural antimicrobial agents .

- Neuroprotective Effects : this compound has been investigated for its neuroprotective potential, particularly against oxidative stress-induced neuronal damage. It may enhance cognitive function by inhibiting acetylcholinesterase activity, which is relevant in Alzheimer's disease research .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : this compound's ability to chelate metal ions and donate electrons contributes to its antioxidant capacity, reducing oxidative damage at the cellular level .

- Anti-inflammatory Pathways : this compound modulates key inflammatory pathways by inhibiting nuclear factor kappa B (NF-κB) activation, leading to decreased expression of inflammatory cytokines .

- Apoptotic Induction in Cancer Cells : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), resulting in increased cancer cell death .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

特性

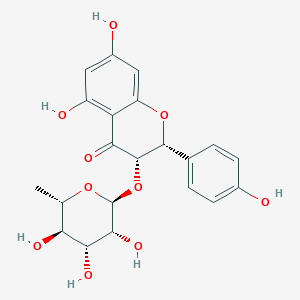

IUPAC Name |

(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPQWGKORWZII-RPJYBVRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。